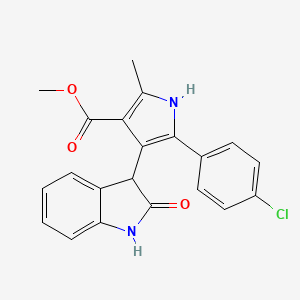![molecular formula C17H23N3O4S2 B14934283 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features both indole and thiazine moieties The indole structure is known for its presence in many bioactive molecules, while the thiazine ring is often found in compounds with significant pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and thiazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazine ring can be formed via the cyclization of appropriate thioamide precursors .
The final coupling of the indole and thiazine intermediates is achieved through nucleophilic substitution reactions, where the indole’s hydroxyl group reacts with the thiazine’s sulfonyl chloride under basic conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates using bulk chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: The sulfonyl group in the thiazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules with potential bioactivity.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in proteins, while the thiazine ring could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE: shares similarities with other indole and thiazine-containing compounds such as:
Uniqueness
The uniqueness of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE lies in its combined indole-thiazine structure, which may confer distinct biological activities and potential therapeutic applications not seen in other compounds with only one of these moieties.
Propriétés
Formule moléculaire |
C17H23N3O4S2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-(1-methylindol-4-yl)oxy-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-19-7-5-14-15(19)3-2-4-16(14)24-13-17(21)18-6-12-26(22,23)20-8-10-25-11-9-20/h2-5,7H,6,8-13H2,1H3,(H,18,21) |
Clé InChI |
KJIPOUPBQMHVSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N3CCSCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide](/img/structure/B14934207.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate](/img/structure/B14934214.png)

![4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B14934219.png)
![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)
![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)

![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
